Superior Selectivity in Affinity Ultrafiltration for Albumin Separation
Cibacron Blue F3G-A, used as a small charged affinity ligand, dramatically enhances the selectivity of an ultrafiltration process for separating Bovine Serum Albumin (BSA) from ovalbumin. The addition of Cibacron Blue increased the separation selectivity by 30-fold compared to a control without the ligand [1]. This resulted in a purification factor of over 90-fold and a yield greater than 90% for the BSA product under optimal conditions [1].
| Evidence Dimension | Separation Selectivity |
|---|---|
| Target Compound Data | 30-fold increase in selectivity |
| Comparator Or Baseline | Control (No Cibacron Blue ligand) |
| Quantified Difference | 30-fold improvement in selectivity |
| Conditions | Affinity ultrafiltration with a charged regenerated cellulose membrane, using BSA and ovalbumin as model proteins. |
Why This Matters
Demonstrates the quantitative advantage of using Cibacron Blue for high-resolution, high-yield albumin purification, a critical step in many bioprocessing and diagnostic workflows.
- [1] P. S. Rao, M. M. Sharma, K. K. Sirkar. High resolution protein separations using affinity ultrafiltration with small charged ligands. J Memb Sci. 2006;280(1-2):594-602. View Source
